

Application Notes and Protocols: NMR Spectroscopy of (R)-2-Amino-3-cyclobutylpropanoic Acid

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Compound of Interest

Compound Name: (R)-2-Amino-3-cyclobutylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of **(R)-2-Amino-3-cyclobutylpropanoic acid**. This document includes predicted ^1H and ^{13}C NMR data, detailed experimental protocols for data acquisition, and workflow diagrams to guide researchers in their analysis of this and similar novel amino acid derivatives.

Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid containing a cyclobutyl moiety.[1][2] Its unique structure makes it an interesting candidate for incorporation into peptides and other pharmaceuticals to modulate their conformation and biological activity. [3] NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such novel compounds. This document provides the necessary protocols and expected data for researchers working with this molecule.

Predicted NMR Data

Due to the limited availability of published experimental NMR spectra for **(R)-2-Amino-3-cyclobutylpropanoic acid**, the following tables present predicted chemical shifts. These

predictions are based on the analysis of structurally similar compounds, including other cyclobutane-containing molecules and amino acids.[3][4]

Table 1: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H α	3.5 - 3.8	Doublet of doublets (dd)	J α - β a \approx 8.5, J α - β b \approx 5.5
H β a, H β b	1.8 - 2.1	Multiplet (m)	-
Cyclobutyl H (methine)	2.2 - 2.5	Multiplet (m)	-
Cyclobutyl H (methylene)	1.6 - 2.0	Multiplet (m)	-
NH ₂	7.5 - 8.5 (in DMSO-d ₆)	Broad singlet (br s)	-
COOH	10.0 - 12.0 (in DMSO-d ₆)	Broad singlet (br s)	-

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent and pH.

Table 2: Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	170 - 175
C α	55 - 60
C β	35 - 40
Cyclobutyl C (methine)	30 - 35
Cyclobutyl C (methylene)	18 - 25

Note: Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocols

The following protocols are recommended for acquiring high-quality NMR spectra of **(R)-2-Amino-3-cyclobutylpropanoic acid**.

Sample Preparation

- **Solvent Selection:** For ^1H NMR, deuterated solvents such as Deuterium Oxide (D_2O), Methanol- d_4 (CD_3OD), or Dimethyl Sulfoxide- d_6 ($\text{DMSO-}d_6$) are suitable. For observing exchangeable protons (NH_2 and COOH), $\text{DMSO-}d_6$ is recommended. For ^{13}C NMR, the same solvents can be used.
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
- **Internal Standard:** Add a small amount of a suitable internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.
- **Dissolution:** Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.^[5]
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Spectral Width:** 12-16 ppm.
- **Acquisition Time:** 2-3 seconds.
- **Relaxation Delay:** 1-2 seconds.

- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K.

^{13}C NMR Spectroscopy:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans or more, as ^{13}C has a low natural abundance.
- Temperature: 298 K.

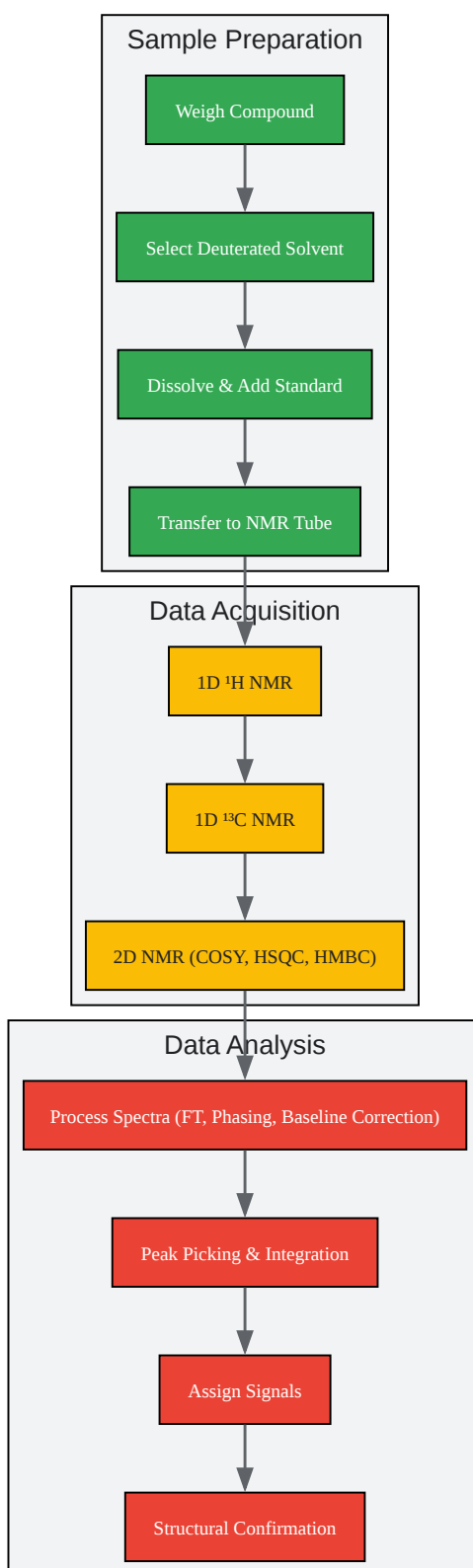
2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment of proton and carbon signals, the following 2D NMR experiments are highly recommended:

- COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Visualizations

Chemical Structure



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